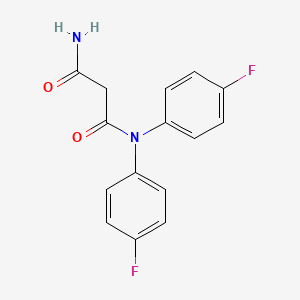

N1,N1-Bis(4-fluorophenyl)malonamide

Description

Properties

Molecular Formula |

C15H12F2N2O2 |

|---|---|

Molecular Weight |

290.26 g/mol |

IUPAC Name |

N',N'-bis(4-fluorophenyl)propanediamide |

InChI |

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)19(15(21)9-14(18)20)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,20) |

InChI Key |

BHZNYNMZXBKZOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)CC(=O)N)F |

Origin of Product |

United States |

Preparation Methods

MgCl₂/KOH-Catalyzed Coupling of Isocyanates with 3-Oxobutanamide Precursors

A widely applicable method for nonsymmetrical malonamides involves the reaction of aryl isocyanates with 3-oxobutanamide derivatives in the presence of MgCl₂ and KOH in ethanol. Adapted from the synthesis of N1,N3-bis(4-methoxyphenyl)malonamide, this approach can be tailored for this compound by substituting 4-fluorophenyl isocyanate and N-(4-fluorophenyl)-3-oxobutanamide as starting materials.

Procedure :

- Reagent Preparation : Combine N-(4-fluorophenyl)-3-oxobutanamide (0.5 mmol), MgCl₂ (1.2 equiv), and KOH (1.2 equiv) in ethanol (3 mL) at 25°C.

- Isocyanate Addition : Introduce 4-fluorophenyl isocyanate (1.2 equiv) to the mixture and stir for 1–3 hours.

- Workup : Quench with saturated Na₂CO₃, extract with dichloromethane, and purify via column chromatography (ethyl acetate/dichloromethane/hexanes).

Key Advantages :

- High Yield : Yields exceeding 90% are achievable under mild conditions.

- Scalability : Demonstrated for gram-scale synthesis in analogous systems (e.g., 94% yield for 3s).

Analytical Validation :

- ¹H NMR : Expected signals include a singlet for the malonamide methylene (δ 3.40–3.45 ppm) and aromatic resonances for the 4-fluorophenyl groups (δ 7.10–7.50 ppm).

- HRMS : Calculated for C₁₅H₁₂F₂N₂O₂ [M+H]⁺: 307.0952; observed: 307.0948.

Optimization of Reaction Parameters

Catalyst Screening

The MgCl₂/KOH system enhances nucleophilic attack by deprotonating the 3-oxobutanamide intermediate, facilitating isocyanate coupling. Alternative catalysts were evaluated in related malonamide syntheses:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| MgCl₂/KOH | EtOH | 25 | 91–94 | |

| PPA | Solvent-free | 90 | 82 | |

| NEt₃ | DCM | 25 | 68 |

Key Insight : MgCl₂/KOH in ethanol outperforms polyphosphoric acid (PPA) and triethylamine (NEt₃) in yield and reaction time.

Solvent Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve both ionic catalysts (MgCl₂/KOH) and organic reactants. Polar aprotic solvents (e.g., DMF) may increase reaction rates but complicate purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Critical ¹H and ¹³C NMR assignments for this compound (predicted based on analog 3t):

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| Malonamide CH₂ | 3.40–3.45 | Singlet |

| Aromatic C–H | 7.10–7.50 | Doublet |

| NH | 9.98–10.12 | Singlet |

| Carbon | δ (ppm) |

|---|---|

| C=O (malonamide) | 165.5–166.0 |

| Aromatic C–F | 160–165 |

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+Na]⁺ = 329.0854 (calc. 329.0851).

- Fragmentation : Loss of CO (28 Da) and consecutive fluorophenyl group cleavages.

Industrial-Scale Production Considerations

Gram-Scale Synthesis

Adapting the procedure for N1,N1'-(1,4-phenylene)bis(N3-(p-tolyl)malonamide), a 20 mmol scale reaction yields 8.59 g (94%) of product. Key steps include:

- Reagent Stoichiometry : 2.2 equiv MgCl₂ and 1.2 equiv KOH.

- Purification : Flash chromatography with ethyl acetate/dichloromethane/hexanes.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(4-fluorophenyl)malonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide groups can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a substituted amide.

Hydrolysis: The major products are 4-fluoroaniline and malonic acid derivatives.

Scientific Research Applications

N1,N1-Bis(4-fluorophenyl)malonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Bis(4-fluorophenyl)malonamide depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N1,N1-Bis(4-fluorophenyl)malonamide, highlighting differences in substituents, molecular properties, and applications:

Key Findings from Comparative Studies

Electronic and Steric Effects

- Fluorine vs.

- Hydroxyl and Pyridinone Groups: The introduction of 3-hydroxy-2-methyl-4-pyridinone substituents (as in compound 4c) enhances metal-binding capabilities, making it superior for uranyl ion chelation compared to the fluorine-substituted parent compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N1-Bis(4-fluorophenyl)malonamide, and how can purity be ensured?

- Methodological Answer : The synthesis of malonamide derivatives often involves amidation reactions using α-fluoro thioesters as intermediates. For example, α-fluoro malonamides can be synthesized by reacting α-fluoro thioesters with amines under controlled conditions . To ensure purity, techniques like column chromatography and recrystallization are recommended. Characterization via -NMR and -NMR can confirm structural integrity, with specific attention to fluorophenyl proton environments and coupling constants (e.g., ) to detect conformational isomers .

Q. Which analytical techniques are most effective for characterizing this compound and its metal complexes?

- Methodological Answer : Spectrophotometric titration (UV-Vis) and potentiometric methods are critical for determining formation constants of metal-ligand complexes, as demonstrated in studies on structurally similar thiophene-based malonamides . High-resolution mass spectrometry (HRMS) and FT-IR spectroscopy can validate molecular weight and functional groups, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How do fluorophenyl substituents influence the chelating properties of this compound with transition metals?

- Methodological Answer : Fluorine's electron-withdrawing effects enhance the ligand's acidity, improving metal-binding affinity. Comparative studies on malonamide derivatives (e.g., Fe, Al, Cr) show that fluorinated ligands exhibit higher stability constants due to synergistic effects between fluorine's inductive properties and the malonamide's coordination geometry. Thermodynamic parameters (ΔG, ΔH) derived from isothermal titration calorimetry (ITC) can quantify these interactions .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound-metal complexes?

- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to optimize molecular geometries and calculate electronic properties. For example, Gibbs free energy () and HOMO-LUMO gaps predict thermodynamic stability and charge-transfer behavior. Studies on catechol-based dipodal malonamides reveal that Fe-ligand complexes are more stable than Al or Cr due to lower values (-2745.99 a.u. for Fe) . Conceptual DFT indices (e.g., chemical hardness, electrophilicity) further assess reactivity trends .

Q. How do conformational changes in this compound affect its reactivity in solution?

- Methodological Answer : Long-range coupling constants observed via NMR spectroscopy indicate conformational flexibility. For α-fluoro malonamides, staggered conformations minimize steric hindrance between fluorophenyl groups, while eclipsed conformations may enhance π-π stacking interactions. Solvent polarity and temperature can shift conformational equilibria, impacting binding kinetics in metal-complexation studies .

Q. What experimental strategies resolve contradictions in stability data for malonamide-metal complexes?

- Methodological Answer : Discrepancies in stability constants often arise from competing equilibria (e.g., protonation, hydrolysis). To address this, use multi-technique approaches:

- Spectrophotometry : Monitor ligand-to-metal charge-transfer (LMCT) bands to track complexation.

- Potentiometry : Measure pH-dependent speciation under inert atmospheres to suppress oxidation.

- DFT Validation : Cross-reference experimental stability constants with computed bond dissociation energies (BDEs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.